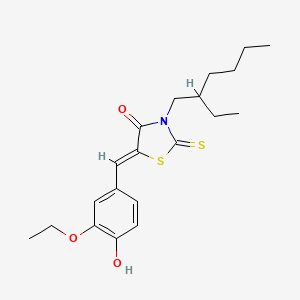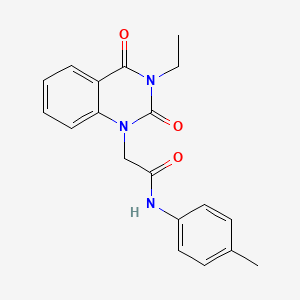
3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a potent inhibitor of various enzymes and has shown promising results in scientific research for its potential therapeutic applications.
作用机制
The mechanism of action of 3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone involves the inhibition of various enzymes, as mentioned earlier. It selectively binds to the ATP-binding site of these enzymes, thereby preventing their activity. This leads to the inhibition of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone has shown various biochemical and physiological effects in scientific research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells, thereby preventing their proliferation. In addition, it has shown anti-inflammatory activity and has been studied for its potential use in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, and its use should be carefully monitored.
未来方向
There are several future directions for the study of 3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone. One potential direction is its use in combination with other drugs for the treatment of cancer. It has been shown to have synergistic effects with various chemotherapeutic agents, and its use in combination therapy may improve the efficacy of these drugs. Another potential direction is the study of its use in the treatment of inflammatory diseases. Its anti-inflammatory activity makes it a potential candidate for the development of new drugs for the treatment of these diseases. Finally, further studies are needed to determine the potential toxicity of this compound and its safety for use in humans.
Conclusion:
In conclusion, 3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone is a promising compound with potential therapeutic applications. Its potent inhibitory activity against various enzymes makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, its potential toxicity should be carefully monitored, and further studies are needed to determine its safety for use in humans.
合成方法
The synthesis of 3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with propylthiol in the presence of a base, followed by the reaction with benzyl bromide in the presence of a catalyst. The final product is obtained after purification and recrystallization.
科学研究应用
3-benzyl-6-bromo-2-(propylthio)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown potent inhibitory activity against various enzymes, including protein kinase C, tyrosine kinase, and cyclin-dependent kinase. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
3-benzyl-6-bromo-2-propylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2OS/c1-2-10-23-18-20-16-9-8-14(19)11-15(16)17(22)21(18)12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFGASFSGBSSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C=C(C=C2)Br)C(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide](/img/structure/B5485370.png)
![N-methyl-N-({5-[(3-phenylpiperidin-1-yl)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B5485376.png)
![7-(2-methylphenyl)-4-[(2-methylpyrimidin-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5485385.png)
![7-(3-pyridin-3-ylpropanoyl)-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5485394.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5485396.png)
![3-(2-fluorophenyl)-5-[(3-isobutylisoxazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5485403.png)
![N-(2-{4-[(1-phenyl-1H-pyrazol-5-yl)methyl]morpholin-2-yl}ethyl)acetamide](/img/structure/B5485411.png)
![N-[2-[1-cyano-2-(3-methyl-2-thienyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5485432.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5485445.png)


![N-(2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5485459.png)
![1'-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5485463.png)
